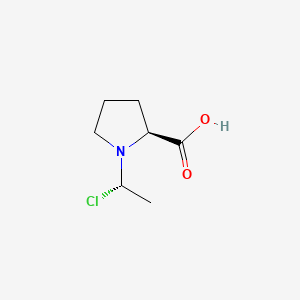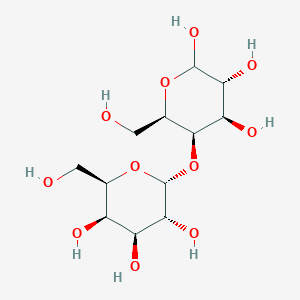![molecular formula C19H26N2O3 B594444 Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1251006-54-8](/img/structure/B594444.png)
Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate, also known as TBOA, is a chemical compound that has been studied for its potential use in scientific research. TBOA is a spirocyclic γ-lactam derivative that has been shown to have potent inhibitory effects on glutamate transporters.
Mecanismo De Acción
Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate inhibits glutamate transporters by binding to the substrate binding site and blocking the reuptake of glutamate. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function. The exact mechanism of action of Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate is still being studied, but it is believed to involve the disruption of the electrochemical gradient that drives the reuptake of glutamate.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate can increase extracellular glutamate levels and enhance synaptic transmission. In vivo studies have shown that Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate can induce seizures and promote neurodegeneration in certain brain regions. However, Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate has also been shown to have neuroprotective effects in some models of neurological disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate has several advantages for use in lab experiments. It is a potent and selective inhibitor of glutamate transporters, which makes it a valuable tool for studying glutamate signaling in the brain. Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate is also relatively stable and easy to synthesize, which makes it a cost-effective option for lab experiments.
However, there are also limitations to the use of Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate in lab experiments. Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate can induce seizures and neurodegeneration in certain brain regions, which can limit its use in certain experimental models. Additionally, Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate has a short half-life and can rapidly degrade in vivo, which can make it difficult to achieve consistent results.
Direcciones Futuras
There are several future directions for research on Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate. One area of interest is the development of more selective and potent inhibitors of glutamate transporters. Another area of interest is the study of the long-term effects of Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate on neuronal function and behavior. Additionally, Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate may have potential therapeutic applications in the treatment of neurological disorders, and further research is needed to explore this possibility.
Conclusion:
Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate, or Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate, is a chemical compound that has been studied for its potential use in scientific research. Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a potent inhibitor of glutamate transporters, and has been shown to have a number of biochemical and physiological effects. While Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate has several advantages for use in lab experiments, there are also limitations to its use. Future research on Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate may lead to the development of more selective and potent inhibitors of glutamate transporters, as well as potential therapeutic applications in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves the reaction of tert-butyl 3-aminocrotonate with phenyl isocyanate in the presence of a base. The resulting intermediate is then reacted with 1,2-dibromoethane to afford the spirocyclic γ-lactam derivative. The synthesis method has been optimized to achieve high yields and purity of Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate.
Aplicaciones Científicas De Investigación
Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate has been studied for its potential use in scientific research, particularly in the field of neuroscience. Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate has been shown to inhibit glutamate transporters, which are responsible for the reuptake of glutamate in the brain. Glutamate is an important neurotransmitter that is involved in a variety of physiological processes, including learning and memory, synaptic plasticity, and neuronal development. Dysregulation of glutamate signaling has been implicated in a number of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Propiedades
IUPAC Name |
tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-11-9-19(10-12-21)13-15(20-16(19)22)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRGQUWQTXOLKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(NC2=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



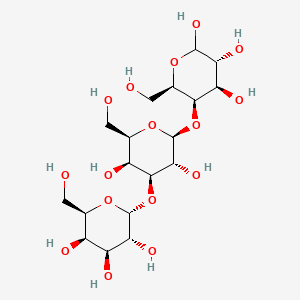
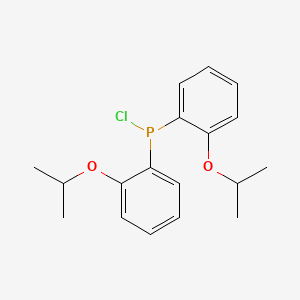
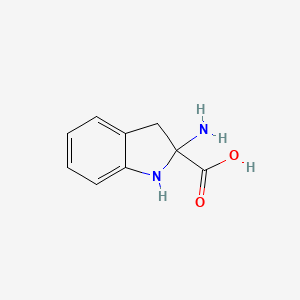
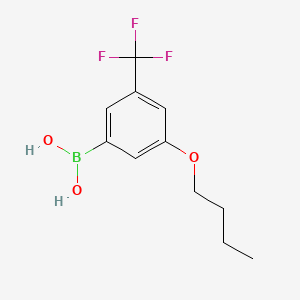
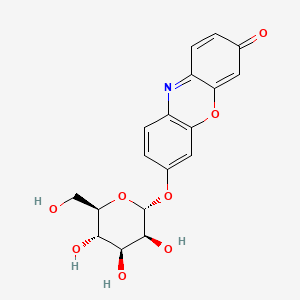

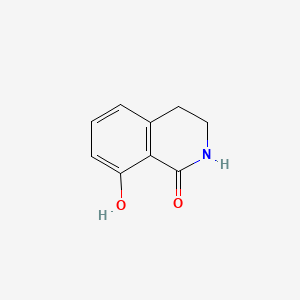
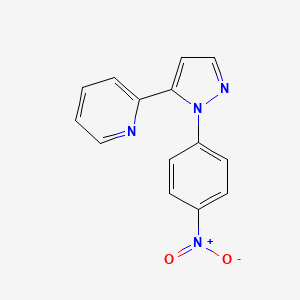
![7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B594380.png)
